

# Application of Dithiocarbamates in Froth Flotation of Minerals: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: *Dithiocarbamate*

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## Introduction

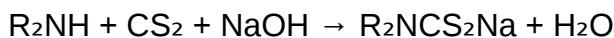
**Dithiocarbamates** (DTCs) are a class of organosulfur compounds that serve as highly effective collectors in the froth flotation of sulfide minerals. Their strong affinity for various metal ions allows for the selective separation of valuable minerals from gangue materials.<sup>[1]</sup> This document provides detailed application notes and protocols for the use of **dithiocarbamates** in mineral flotation, with a focus on their synthesis, mechanism of action, and specific applications for copper, lead-zinc, and gold ores.

**Dithiocarbamates** are known to form stable complexes with a wide range of transition metals.<sup>[2]</sup> In the context of mineral flotation, this chelating ability is harnessed to render the surface of target sulfide minerals hydrophobic, facilitating their attachment to air bubbles and subsequent recovery in the froth phase. Compared to traditional collectors like xanthates, **dithiocarbamates** can offer superior collecting power and stability over a wider pH range.<sup>[3]</sup> However, their selectivity can be a critical factor to consider in complex ore bodies.<sup>[4]</sup>

## Synthesis of Dithiocarbamates

The synthesis of **dithiocarbamates** is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in the presence of an alkali, such as sodium or

potassium hydroxide.[2][5] The general reaction is as follows:



Where 'R' represents an alkyl or aryl group. The choice of the amine precursor allows for the tuning of the **dithiocarbamate**'s properties, such as its hydrophobicity and selectivity.

## Mechanism of Action: Adsorption on Mineral Surfaces

The collecting action of **dithiocarbamates** is predicated on their adsorption onto the mineral surface. This adsorption can occur through two primary mechanisms:

- Chemisorption: This involves the formation of strong chemical bonds between the **dithiocarbamate** molecule and the metal ions on the mineral lattice. This is the dominant mechanism on many sulfide minerals, such as pyrite, where **dithiocarbamate** molecules form stable metal-thiolate bonds.[6][7][8][9][10]
- Physical Adsorption: In some cases, particularly on non-sulfide minerals or under specific pH conditions, **dithiocarbamates** may adsorb onto the surface through weaker physical forces, such as van der Waals interactions.[6][7][8][10]

The presence of water can influence the adsorption mechanism. On minerals like sphalerite and lead sulfate, water may preferentially adsorb on the surface, with the **dithiocarbamate** then adsorbing via electrostatic interactions with the hydrated surface.[6][7]

## Data Presentation: Performance of Dithiocarbamate Collectors

The following tables summarize quantitative data from various studies on the performance of **dithiocarbamate** collectors in the flotation of different ores.

Table 1: Flotation of a Bornite-Rich Copper Sulphide Ore[4]

Collector	Dosage (mol/ton)	Copper Recovery (%)	Copper Grade (%)
Ethyl Xanthate (C2-X)	0.139	Not specified	Not specified
Di-ethyl-dithiocarbamate (di-C2-DTC)	0.139	Weakest recovery	Not specified
90% C2-X : 10% di-C2-DTC	0.139	Superior to C2-X alone	Not specified
90% C2-X : 10% di-C2-DTC	0.0695	Not specified	Superior to C2-X alone

Table 2: Flotation of a Complex Lead-Zinc Ore[4]

Collector(s)	Lead Grade (%)	Zinc Grade (%)	Lead Recovery (%)	Zinc Recovery (%)
Potassium Ethyl Xanthate (PEX)	22.06	20.99	60.54	78.73
Sodium Isopropyl Xanthate (SIPX)	22.06	20.99	60.54	78.73

Table 3: Flotation of a Canadian Chalcopyrite Ore[11]

Collector	Copper Recovery (%)
S-allyl N-ethyldithiocarbamate	Higher than standard
Isopropyl ethylthionocarbamate (standard)	Baseline

## Experimental Protocols

### Protocol 1: Selective Flotation of Galena from Sphalerite

This protocol is adapted from methodologies for lead-zinc ore flotation.[1][12]

### 1. Ore Preparation:

- Crush and grind the lead-zinc ore to achieve a particle size of -200 to +250 mesh (Tyler standard).<sup>[1]</sup> This size fraction is often optimal for the liberation of sulfide minerals.<sup>[1]</sup>
- Prepare a pulp with a desired solids density (e.g., 30-40% solids by weight) in a laboratory flotation cell.<sup>[4]</sup>

### 2. Reagent Preparation:

- Collector: Prepare a fresh 0.03% solution of a dialkyldithiocarbamate (e.g., dimethyl, diethyl, diisopropyl, or diisobutyl dithiocarbamate) in distilled water.<sup>[1]</sup>
- Frother: Prepare a 0.03% solution of pine oil in ethyl alcohol.<sup>[1]</sup>
- Depressant: Prepare a solution of zinc sulfate (e.g., 16.0 g/L) to depress sphalerite.<sup>[1]</sup>
- pH Modifier: Have solutions of lime (CaO) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) ready for pH adjustment.<sup>[4]</sup>

### 3. Flotation Procedure:

- pH Adjustment: Adjust the pulp pH to the desired level (typically in the range of 7-10 for galena flotation) using the pH modifier.<sup>[1]</sup>
- Depressant Addition: Add the zinc sulfate solution and condition the pulp for a specific period (e.g., 2-5 minutes) to allow for the depression of sphalerite.<sup>[4]</sup>
- Collector Addition: Add the prepared dithiocarbamate collector solution at a predetermined dosage. Condition the pulp for 3-5 minutes to ensure adequate adsorption onto the galena surfaces.<sup>[4]</sup>
- Frother Addition: Add the pine oil frother solution and condition for a shorter period (e.g., 1-2 minutes).<sup>[4]</sup>
- Flotation: Introduce air into the flotation cell to generate froth. Collect the galena-rich froth for a set period.
- Analysis: Filter, dry, and weigh the collected concentrate and tailings. Analyze the samples for lead and zinc content to determine the grade and recovery.

## Protocol 2: Flotation of Chalcopyrite Ore

This protocol is a general procedure for the flotation of copper sulfide ores.<sup>[11][13][14][15]</sup>

### 1. Ore Preparation:

- Crush and grind the chalcopyrite ore to a suitable particle size (e.g., 80% passing 75 micrometers).[4]
- Prepare a pulp in a flotation cell with a solids concentration of approximately 40%. [15]

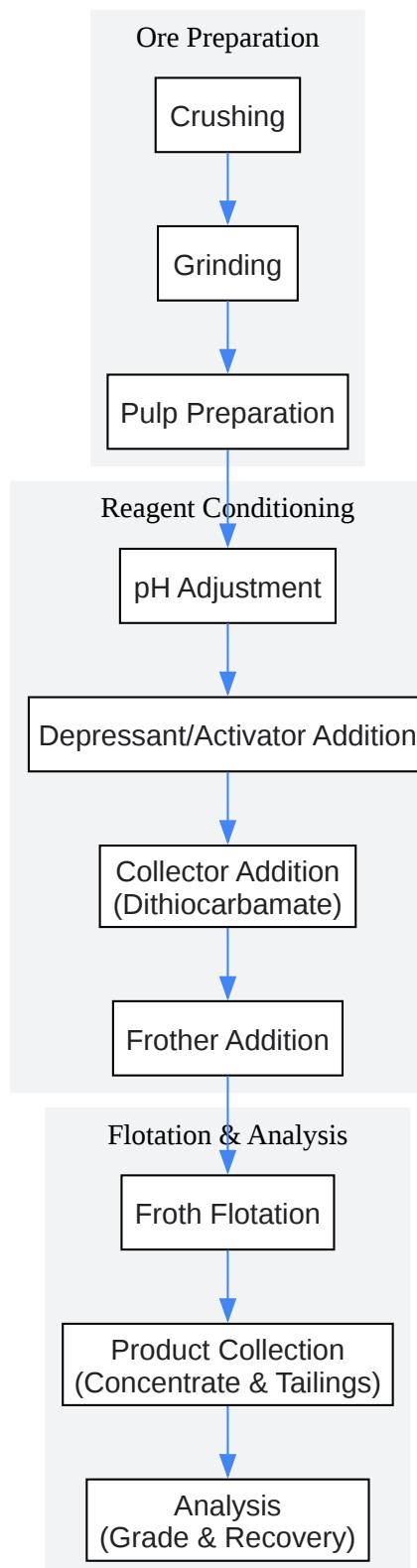
## 2. Reagent Preparation:

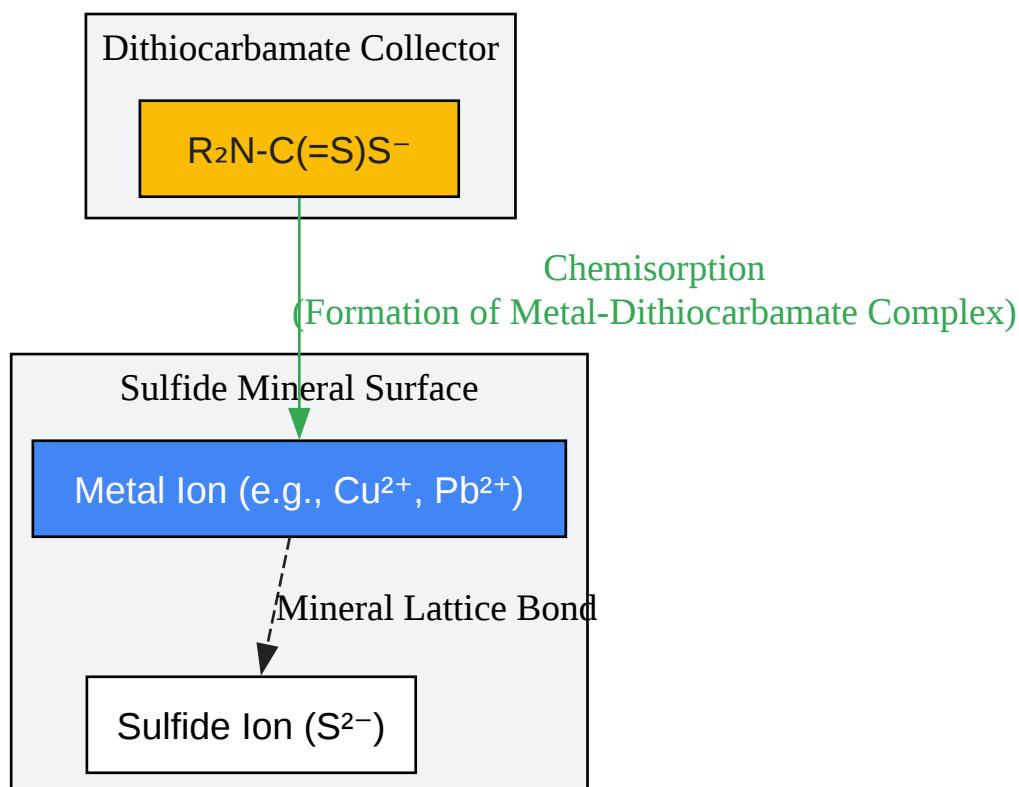
- Collector: Prepare a solution of a suitable **dithiocarbamate** or a mixture with a xanthate collector.
- Frother: Prepare a solution of a suitable frother such as methyl isobutyl carbinol (MIBC).
- pH Modifier: Prepare a lime solution to adjust the pulp pH. [15]

## 3. Flotation Procedure:

- pH Adjustment: Adjust the pulp pH to the desired level, typically in the alkaline range (e.g., pH 10-11) for chalcopyrite flotation, using the lime solution. [16]
- Collector Addition: Add the **dithiocarbamate** collector and condition the pulp for approximately 10 minutes. [15]
- Frother Addition: Add the frother and condition for an additional 1-2 minutes.
- Flotation: Introduce air and collect the chalcopyrite-rich froth.
- Analysis: Process the concentrate and tailings to determine copper grade and recovery.

## Visualizations





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